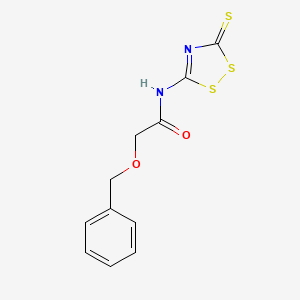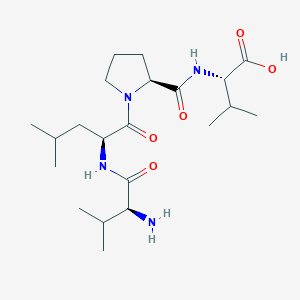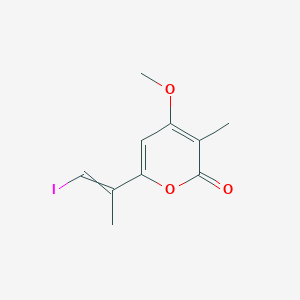
(2R)-2-Acetamidooctanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Acetamidooctanedioic acid is an organic compound with a molecular structure that includes an acetamido group attached to an octanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Acetamidooctanedioic acid typically involves the acylation of an amino acid derivative. One common method is the reaction of an amino acid with acetic anhydride under controlled conditions to introduce the acetamido group. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like pyridine to neutralize the by-products.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the acetamido group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-Acetamidooctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-Acetamidooctanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the compound may participate in metabolic pathways, altering the production of key metabolites.
Comparaison Avec Des Composés Similaires
- (2R)-2-Acetamidopentanedioic acid
- (2R)-2-Acetamidohexanedioic acid
- (2R)-2-Acetamidoheptanedioic acid
Comparison: (2R)-2-Acetamidooctanedioic acid is unique due to its longer carbon chain compared to its similar compounds. This longer chain can influence its solubility, reactivity, and interaction with biological molecules, making it distinct in its applications and properties.
Propriétés
Numéro CAS |
918663-85-1 |
|---|---|
Formule moléculaire |
C10H17NO5 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
(2R)-2-acetamidooctanedioic acid |
InChI |
InChI=1S/C10H17NO5/c1-7(12)11-8(10(15)16)5-3-2-4-6-9(13)14/h8H,2-6H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t8-/m1/s1 |
Clé InChI |
GMOIZSZJPCCOBS-MRVPVSSYSA-N |
SMILES isomérique |
CC(=O)N[C@H](CCCCCC(=O)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CCCCCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate](/img/structure/B15173295.png)
![2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B15173301.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B15173316.png)
![3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B15173318.png)
![(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine](/img/structure/B15173324.png)
![9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine](/img/structure/B15173331.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)


![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)



